UAMC-3203 Hydrochloride: A Technical Guide to a Potent Ferroptosis Inhibitor
UAMC-3203 Hydrochloride: A Technical Guide to a Potent Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis. Developed as an analog of ferrostatin-1, UAMC-3203 exhibits superior metabolic stability, solubility, and in vivo efficacy, making it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of UAMC-3203 hydrochloride, including its mechanism of action, physicochemical properties, synthesis, and detailed experimental protocols for its use in research settings.
Introduction
Ferroptosis is initiated by the accumulation of lipid-based reactive oxygen species (ROS) in an iron-dependent manner, leading to oxidative damage of cell membranes and eventual cell death.[1][2] This process is distinct from other forms of programmed cell death like apoptosis and necroptosis. The central event in ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This cascade is normally suppressed by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols.[3]
UAMC-3203 hydrochloride is a third-generation ferroptosis inhibitor designed to overcome the limitations of earlier compounds like ferrostatin-1, which suffers from poor metabolic stability.[4][5] UAMC-3203 acts as a radical-trapping antioxidant (RTA), effectively halting the chain reaction of lipid peroxidation within the cell membrane.[6][7] Its enhanced pharmacokinetic profile and demonstrated in vivo efficacy in various disease models make it a subject of intense research.[8][9]
Physicochemical Properties and Data
UAMC-3203 hydrochloride is a crystalline solid with improved solubility and stability compared to its predecessors.[4][10] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Formal Name | 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide, monohydrochloride | [10] |
| CAS Number | 2271358-65-5 | [10] |
| Molecular Formula | C₂₅H₃₇N₅O₂S · HCl | [10] |
| Formula Weight | 508.1 g/mol | [10] |
| Purity | ≥98% | [10] |
| Appearance | Crystalline solid | [10] |
Quantitative Biological Data
| Parameter | Value | Condition | Reference(s) |
| IC₅₀ (Ferroptosis Inhibition) | 10 nM | Erastin-induced ferroptosis in IMR-32 neuroblastoma cells | [10][11] |
| IC₅₀ (Ferroptosis Inhibition) | 12 nM | Erastin-induced ferroptotic cell death | [1][4] |
| Half-life (t₁/₂) in Human Microsomes | 20.5 hours | In vitro incubation | [11] |
| Half-life (t₁/₂) in Rat Microsomes | 16.5 hours | In vitro incubation | [11] |
| Half-life (t₁/₂) in Murine Microsomes | 3.46 hours | In vitro incubation | [11] |
| Solubility in PBS (pH 7.4) | 127.3 ± 17.3 µM | Room temperature, 72 hours | [3] |
| Solubility in Citrate Buffer (pH 6.0) | 127.9 ± 16.1 µM | Room temperature, 72 hours | [3] |
| Solubility in Citrate Buffer (pH 5.0) | 36.7 ± 5.7 µM | Room temperature, 72 hours | [3] |
Mechanism of Action
UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[6] It intercalates into the phospholipid bilayer of cellular membranes, where it can directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[7] This mechanism is independent of the GPX4 pathway but effectively suppresses the downstream consequences of GPX4 inhibition or glutathione depletion.
Figure 1: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Synthesis
The synthesis of UAMC-3203 has been reported by Devisscher L. et al. While the detailed, step-by-step protocol is proprietary and found within the primary literature, the general synthetic scheme involves the construction of a sulfonamide core followed by sequential amination reactions to introduce the cyclohexylamino and benzylamino moieties. The final step typically involves the coupling of the piperazinylethyl side chain. Researchers interested in the synthesis of UAMC-3203 should refer to the original publication for detailed procedures and characterization data.[7]
Experimental Protocols
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol describes how to induce ferroptosis in a cell line susceptible to this form of cell death (e.g., IMR-32 neuroblastoma cells) and how to assess the inhibitory effect of UAMC-3203.
Materials:
-
IMR-32 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (ferroptosis inducer)
-
UAMC-3203 hydrochloride
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Sytox Green)
-
96-well plates
-
DMSO (for stock solutions)
Procedure:
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of UAMC-3203 hydrochloride in DMSO. Create a serial dilution of UAMC-3203 in complete cell culture medium to achieve the desired final concentrations. Prepare a solution of erastin in complete cell culture medium at a concentration known to induce ferroptosis (e.g., 10 µM for IMR-32 cells).
-
Treatment:
-
For inhibitor testing, remove the old medium and add the medium containing the different concentrations of UAMC-3203. Pre-incubate for 1 hour.
-
Add the erastin solution to the wells already containing UAMC-3203.
-
Include control wells: cells with medium only, cells with DMSO vehicle control, and cells with erastin only.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 13-24 hours).
-
Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's protocol. For Sytox Green-based assays, fluorescence can be measured directly on a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results to determine the IC₅₀ value of UAMC-3203.
Figure 2: General experimental workflow for in vitro ferroptosis inhibition assay.
In Vivo Model of Acute Iron Poisoning
This protocol is a general guideline for assessing the efficacy of UAMC-3203 in a mouse model of acute iron poisoning, a condition where ferroptosis is implicated.
Materials:
-
Mice (e.g., C57BL/6)
-
UAMC-3203 hydrochloride
-
Ferrous sulfate (B86663) (FeSO₄)
-
Vehicle (e.g., 0.9% NaCl with 2% DMSO)
-
Blood collection supplies
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Dosing Preparation: Prepare a solution of UAMC-3203 in the vehicle. Prepare a solution of FeSO₄ in water.
-
Treatment: Administer UAMC-3203 (e.g., 20 µmol/kg) or vehicle to the mice via intraperitoneal injection.
-
Induction of Iron Overload: After a set pre-treatment time, administer a high dose of FeSO₄ orally or intraperitoneally to induce acute iron poisoning.
-
Monitoring: Monitor the animals for signs of toxicity.
-
Blood Collection: At a predetermined time point after iron administration, collect blood samples via a method like cardiac puncture.
-
LDH Assay: Prepare plasma from the blood samples and measure the LDH levels using a commercial assay kit. Elevated LDH is an indicator of cell damage and death.
-
Data Analysis: Compare the plasma LDH levels between the vehicle-treated and UAMC-3203-treated groups to assess the protective effect of the inhibitor.
Western Blot for Ferroptosis Markers (GPX4 and 4-HNE)
This protocol describes the detection of key ferroptosis-related proteins by Western blot in cell or tissue lysates.
Materials:
-
Cell or tissue lysates from experimental groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-4-HNE)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-GPX4 and anti-4-HNE) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of GPX4 and the accumulation of 4-HNE protein adducts. A decrease in GPX4 and an increase in 4-HNE are indicative of ferroptosis.[8]
Conclusion
UAMC-3203 hydrochloride represents a significant advancement in the development of ferroptosis inhibitors. Its favorable physicochemical and pharmacokinetic properties, combined with its potent radical-trapping antioxidant activity, make it an invaluable tool for researchers investigating the role of ferroptosis in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of UAMC-3203 in a laboratory setting, enabling further elucidation of the complex mechanisms of ferroptosis and the exploration of its therapeutic potential.
References
- 1. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 11. selleckchem.com [selleckchem.com]
